molecular formula C17H14ClN3O2 B3717174 N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide

Cat. No.: B3717174
M. Wt: 327.8 g/mol
InChI Key: ADHDCTNAKHMZSC-UHFFFAOYSA-N
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Description

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorobenzamide Formation: The final step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The amino and chlorobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)furan-2-carboxamide

Uniqueness

N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-chloro-N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-13-8-6-12(7-9-13)17(23)20-21-10-14(22)15(16(21)19)11-4-2-1-3-5-11/h1-9,19,22H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHDCTNAKHMZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide
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N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide
Reactant of Route 3
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N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide
Reactant of Route 4
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide
Reactant of Route 5
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide
Reactant of Route 6
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-4-chlorobenzamide

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